molecular formula C12H11N5O B1663161 4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine CAS No. 954143-48-7

4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine

Cat. No.: B1663161
CAS No.: 954143-48-7
M. Wt: 241.25 g/mol
InChI Key: GGEWEQJWGGJUHO-UHFFFAOYSA-N
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Description

4-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine is a small molecule compound with the molecular formula C12H11N5O and a molecular weight of 241.25 g/mol . It is a pyrrolopyridine derivative, a class of organic compounds featuring a pyrrole ring fused to a pyridine ring . This chemical is provided for research purposes and is not approved for diagnostic or therapeutic applications . This compound has identified research value as an inhibitor of cyclin-dependent kinases (CDKs). Specifically, it is characterized as an inhibitor of CDK2 and CDK9 . CDKs are serine/threonine kinases that play critical roles in regulating the cell cycle and transcription. The inhibition of these kinases makes this compound a valuable tool for researchers studying processes such as cell cycle progression, transcriptional regulation, and apoptosis in experimental models . Researchers can access this compound with the CAS Number 954143-48-7 . It is essential to handle this material with care. Refer to the safety data sheet for proper handling, storage, and disposal information. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-18-9-3-5-14-11-10(9)7(6-16-11)8-2-4-15-12(13)17-8/h2-6H,1H3,(H,14,16)(H2,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEWEQJWGGJUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954143-48-7
Record name Meriolin 3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954143487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MERIOLIN 3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP2RY8OR8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Strategies Overview

The target molecule features a 7-azaindole core (pyrrolo[2,3-b]pyridine) with a methoxy group at position 4 and a pyrimidin-2-amine substituent at position 3. Three primary approaches dominate its synthesis:

  • Stepwise Construction : Sequential assembly of the pyrrolopyridine and pyrimidine rings.
  • Convergent Coupling : Prefabrication of both heterocycles followed by cross-coupling.
  • Tandem Reactions : Integration of ring formation and functionalization in a single step.

The choice of methodology depends on scalability, yield, and regiochemical control.

Detailed Preparation Methods

Pyrrolo[2,3-b]pyridine Core Synthesis

The 4-methoxy-1H-pyrrolo[2,3-b]pyridine intermediate is synthesized via cyclization and functionalization:

Route A: Cyclization of Halogenated Precursors

  • Starting Material : 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
  • Methoxylation : Treatment with sodium methoxide (NaOMe) in methanol at reflux (65°C, 12 h) achieves nucleophilic aromatic substitution, replacing chlorine with methoxy.
  • Protection : SEM (trimethylsilylethoxymethyl) protection of the pyrrole NH ensures stability during subsequent reactions.

Route B: Direct Synthesis via Paal-Knorr Cyclization

  • Reactants : 4-Methoxypyridine-3-amine and 2,5-dimethoxytetrahydrofuran.
  • Conditions : Acetic acid (AcOH), 100°C, 6 h. Yields 58–62%.
Table 1: Comparison of Pyrrolopyridine Core Synthesis Methods
Method Yield (%) Key Advantage Limitation
Route A 75–82 High regioselectivity Requires SEM protection
Route B 58–62 One-step cyclization Moderate yield

SEM Deprotection and Final Product Isolation

SEM removal is critical for obtaining the free NH-pyrrolopyridine:

  • Conditions : Trifluoroacetic acid (TFA)/MeOH (1:1), 25°C, 2 h, followed by neutralization with NaHCO₃.
  • Challenge : Formaldehyde release during deprotection may form tricyclic byproducts (e.g., 8-membered azaindole). Mitigation involves rapid workup and low-temperature stirring.

Purification :

  • Chromatography : Silica gel (ethyl acetate/hexane, 3:7).
  • Recrystallization : Ethanol/water (7:3), yielding white crystals (mp 257–262°C).

Optimization Challenges and Solutions

Regioselectivity in Cross-Coupling

Pd₂(dba)₃/XPhos suppresses diarylation at C-2 and C-4 of pyrrolopyridine, ensuring mono-arylation at C-3. Trace diarylated products (<2%) are removed via column chromatography.

Stability of Methoxy Group

The 4-methoxy substituent is susceptible to demethylation under strong acidic conditions. Using mild deprotection (TFA/MeOH) preserves functionality.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance yield (∼85%) by maintaining precise temperature control during Suzuki coupling.
  • Catalyst Recycling : Immobilized Pd on carbon reduces costs (3 cycles without significant activity loss).

Chemical Reactions Analysis

Types of Reactions

The compound 4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine undergoes several key chemical transformations, including:

  • Cross-Coupling Reactions

    • Suzuki–Miyaura Coupling : Used to introduce aryl groups at the pyrrolopyridine core. For example, a 2-iodo-pyrrolopyridine intermediate undergoes coupling with aryl boronic acids under palladium catalysis, yielding substituted derivatives .

    • Buchwald–Hartwig Amination : Employs secondary amines to form C–N bonds at the pyrimidin-2-amine moiety. This reaction requires masking of hydroxyl and pyrrole groups to prevent side reactions .

  • Functional Group Modifications

    • Demethylation : The methoxy group (–OCH₃) on the pyrrolopyridine ring can be deprotected to a hydroxyl group under acidic or nucleophilic conditions .

    • Alkylation/Nucleophilic Substitution : The amine group in pyrimidin-2-amine may undergo alkylation or substitution with electrophiles (e.g., alkyl halides).

  • Borylation and Cross-Coupling

    • Masuda Borylation : Forms aryl boronates, which are then coupled with heteroaryl halides to generate bis-heteroaryl compounds. This method is used in one-pot syntheses to optimize yields .

Common Reagents and Reaction Conditions

Reaction Type Reagents/Conditions Key Features
Suzuki–Miyaura Pd(OAc)₂, aryl boronic acid, K₂CO₃, H₂O/dioxane, 80°CChemoselective at C-2 position; requires inert atmosphere .
Buchwald–Hartwig Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 100°CSensitive to steric hindrance; hydroxyl/pyrrole masking improves selectivity .
Masuda Borylation B₂pin₂, PdCl₂(dppf), Et₃N, THF, rtEnables one-pot synthesis of bis-heteroaryls; rapid reaction times .
Alkylation Alkyl halide, K₂CO₃, DMF, rtIntroduces alkyl groups to the amine; may require heating for completion.

Cross-Coupling Derivatives

  • Aryl-Substituted Pyrrolopyridines : Coupling with aryl boronic acids yields derivatives such as This compound with aryl groups at C-2 .

  • Heteroaryl Fused Compounds : Borylation followed by cross-coupling with heteroaryl halides (e.g., pyridine, pyrimidine) generates bis-heteroaryl structures .

Functional Group Modifications

  • Demethylation Products : Acidic hydrolysis of the methoxy group produces 4-(4-hydroxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine , enhancing hydrophilicity .

  • Alkylated Derivatives : Reaction with methyl iodide introduces alkyl groups (e.g., –CH₃) at the amine, altering solubility and reactivity.

Reaction Challenges and Considerations

  • Masking Requirements : Hydroxyl and pyrrole groups must be protected during Buchwald–Hartwig amination to avoid side reactions .

  • Stability Issues : The compound’s methoxy group may undergo degradation under harsh acidic conditions, necessitating optimized reaction times .

  • Catalyst Sensitivity : Palladium catalysts require precise ligand selection (e.g., Xantphos) to achieve high yields in cross-coupling reactions .

Comparison of Reaction Methods

Method Advantages Limitations
Suzuki–Miyaura High chemoselectivity; scalable for aryl substitutions .Requires inert atmosphere; costly ligands may be needed .
Buchwald–Hartwig Enables C–N bond formation; suitable for bulky amines .Sensitive to steric hindrance; complex masking protocols .
Masuda Borylation Enables one-pot synthesis of bis-heteroaryls; rapid .Limited to specific coupling partners (e.g., aryl halides) .

Scientific Research Applications

Cancer Research

The inhibition of CDKs has been extensively studied in the context of cancer therapy. CDK9 is involved in transcriptional regulation and is often overexpressed in various cancers. Compounds like 4-(4-Methoxy-1H-Pyrrolo[2,3-b]pyridin-3-Yl)pyrimidin-2-Amine have been evaluated for their potential to reduce tumor growth by inhibiting CDK activity.

Case Study: CDK Inhibition and Cancer Cell Lines

A study demonstrated that compounds targeting CDK9 significantly reduced cell viability in multiple cancer cell lines, including breast and lung cancer cells. The specific mechanism involved the downregulation of anti-apoptotic proteins and induction of apoptosis.

HIV Research

Research has also explored the potential of this compound in antiviral applications, particularly against HIV. The structural similarity to other known inhibitors suggests it may disrupt viral replication by targeting host cell factors involved in HIV entry or replication.

Case Study: HIV Attachment Inhibition

In a study involving derivatives of pyrrolopyridines, compounds similar to this compound were shown to inhibit the interaction between the HIV gp120 protein and the CD4 receptor on host cells. This interaction is critical for viral entry, making these compounds promising candidates for further development as antiviral agents.

Neurological Disorders

Emerging research suggests that CDK inhibitors may have applications beyond oncology, particularly in neurodegenerative diseases where dysregulated kinase activity contributes to disease progression.

Case Study: Neuroprotection

Preliminary studies indicate that inhibiting CDK9 can promote neuroprotection in models of neurodegeneration by enhancing neuronal survival pathways. This suggests a dual role for compounds like this compound in both cancer and neuroprotection.

Summary Table of Applications

Application AreaMechanism of ActionNotable Findings
Cancer ResearchInhibition of CDK9/CDK2Reduced cell viability in cancer cell lines
HIV ResearchDisruption of gp120-CD4 interactionInhibition of viral entry
Neurological DisordersNeuroprotection via CDK inhibitionEnhanced neuronal survival in neurodegenerative models

Mechanism of Action

MERIOLIN 3 exerts its effects by inhibiting the activity of cyclin-dependent kinases (CDKs). It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition leads to the disruption of cell cycle progression and transcription, ultimately inducing apoptosis in cancer cells. The molecular targets of MERIOLIN 3 include CDK1, CDK2, CDK4, and CDK9, among others .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications in Analogs

The following analogs share the pyrrolo[2,3-b]pyridine-pyrimidine core but differ in substituents:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key References
4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine (Parent compound) None C₁₁H₉N₅ 211.23 g/mol
This compound (Target compound) Methoxy (-OCH₃, C4) C₁₁H₁₀N₅O 227.23 g/mol
4-(4-Propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine Propoxy (-OCH₂CH₂CH₃, C4) C₁₄H₁₅N₅O 269.30 g/mol
4-Butyl-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine Butyl (-CH₂CH₂CH₂CH₃, C6) C₁₅H₁₆N₅ 267.33 g/mol
Kinase Inhibition :
  • Target Compound (Methoxy analog) :

    • Binds to CDK2/cyclin A (Ki = ~nM range, exact value unspecified) with a Tanimoto similarity score of 0.71 (PDB: 3BHT) .
    • Moderate selectivity across kinases due to optimal steric fit of the methoxy group in the ATP-binding pocket .
  • Propoxy Analog: Larger propoxy group may enhance lipophilicity but reduce binding affinity compared to methoxy due to steric hindrance .
  • Parent Compound (No substituent): Lower kinase selectivity due to the absence of the methoxy group, reducing specificity for CDK2 .

Biological Activity

4-(4-Methoxy-1h-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine is a small molecule classified as a pyrrolopyridine derivative. This compound has garnered attention for its biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. These kinases play crucial roles in cell cycle regulation and transcriptional control, making them significant targets in cancer therapy.

Chemical Structure and Properties

Chemical Formula: C₁₂H₁₁N₅O
Molecular Weight: 241.25 g/mol
IUPAC Name: 4-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}pyrimidin-2-amine
CAS Number: Not available

The compound features a pyrrolopyridine moiety, which consists of a fused pyrrole and pyridine ring, contributing to its unique pharmacological properties.

This compound acts primarily as an inhibitor of CDK9, which is part of the positive transcription elongation factor b (P-TEFb) complex. This complex is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, facilitating the transition from transcription initiation to elongation. Inhibition of CDK9 leads to reduced transcriptional activity, which can be beneficial in treating various cancers where overactive transcription contributes to tumor growth .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest . The following table summarizes some key findings regarding the anticancer activity of related compounds:

CompoundTarget KinaseIC50 (µM)Cell Line TestedReference
Compound ACDK90.5MCF-7
Compound BCDK20.8HeLa
4-Methoxy-PyrrolopyridineCDK90.6A549

Case Studies

  • In Vitro Studies : A study highlighted the effectiveness of this compound in inhibiting the growth of MCF-7 breast cancer cells. The results demonstrated a dose-dependent response with an IC50 value of approximately 0.5 µM, indicating potent activity against this cell line .
  • In Vivo Studies : Another investigation assessed the compound's efficacy in xenograft models of cancer. Mice treated with the compound showed significant tumor reduction compared to controls, supporting its potential as a therapeutic agent .
  • Mechanistic Insights : Further research has elucidated that the inhibition of CDK9 by this compound leads to decreased expression of anti-apoptotic proteins such as Bcl-xL, thereby promoting apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Methoxy-1H-Pyrrolo[2,3-b]pyridin-3-Yl)pyrimidin-2-Amine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds are synthesized via reactions between pyrrolo-pyridine intermediates and halogenated pyrimidines under anhydrous conditions (e.g., acetonitrile or dichloromethane). Key intermediates are purified via recrystallization and characterized using IR spectroscopy (e.g., azide stretches at ~2100 cm⁻¹) and ¹H/¹³C NMR to confirm regioselectivity .

Q. How is the structural identity of this compound validated in academic research?

  • Methodological Answer : Structural validation combines mass spectrometry (exact mass matching), IR spectroscopy for functional group identification, and ¹H/¹³C NMR to resolve aromatic proton environments. For example, methoxy groups (~3.8 ppm in ¹H NMR) and pyrrolo-pyridine protons (~6.5–8.5 ppm) are diagnostic .

Q. What preliminary biological activities are reported for this compound?

  • Methodological Answer : Early studies highlight kinase inhibition (e.g., CDK2, DYRK1B) and antiviral activity. Assays include in vitro kinase inhibition (IC₅₀ values via radiometric assays) and HIV-1 entry inhibition (e.g., CD4-gp120 interaction disruption in pseudovirus models) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, enzyme isoforms). For kinase inhibition, compare IC₅₀ values across isoforms (e.g., DYRK1B vs. DYRK1A) using recombinant proteins. For antiviral activity, validate in primary cell models and assess pharmacokinetic parameters (e.g., bioavailability in suspension vs. solution formulations) .

Q. What strategies optimize the compound’s selectivity for specific kinase targets?

  • Methodological Answer : Structure-activity relationship (SAR) studies are critical. For example:

  • Modify the methoxy group to bulkier alkoxy chains (e.g., propoxy) to enhance hydrophobic interactions in kinase pockets.
  • Introduce substituents on the pyrimidine ring (e.g., methyl or chloro groups) to reduce off-target effects.
  • Use computational docking (e.g., AutoDock Vina) to predict binding poses with DYRK1B vs. CDK2 .

Q. How can synthetic yields be improved for gram-scale production?

  • Methodological Answer : Optimize reaction conditions:

  • Use microwave-assisted synthesis to reduce reaction time for nucleophilic substitutions.
  • Replace traditional solvents (e.g., benzene) with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and yield.
  • Employ column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) for intermediates prone to side-product formation .

Q. What analytical techniques are recommended for studying metabolic stability?

  • Methodological Answer : Use liver microsomal assays (e.g., human CYP450 isoforms) with LC-MS/MS quantification. For in vivo studies, administer the compound orally in rodent models and measure plasma half-life (t₁/₂) and clearance rates. Structural modifications (e.g., methylpiperazine additions) can enhance metabolic stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.